ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
Description
This compound is a synthetic derivative featuring a hybrid structure combining indole, oxadiazole, and benzoate moieties. Its synthesis involves sequential functionalization of the indole core with a 3,4-dimethoxyphenylformamidoethyl group, followed by sulfanylacetamide linkage to a para-substituted ethyl benzoate.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O6S/c1-4-39-30(36)20-9-12-22(13-10-20)32-28(34)19-40-27-18-33(24-8-6-5-7-23(24)27)16-15-31-29(35)21-11-14-25(37-2)26(17-21)38-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNXGLYUSKCMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Formation
The Fischer indole synthesis remains the most reliable method for constructing the 1H-indole scaffold. Using phenylhydrazine and β-keto esters under acidic conditions (HCl/EtOH, reflux) provides regioselective indole formation.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl/EtOH, 80°C | 78 | 92 |
| H2SO4/AcOH, 100°C | 65 | 85 |
| Polyphosphoric acid | 82 | 89 |
Thiolation at C-3 Position
Introducing the sulfanyl group requires careful protection of the indole nitrogen. A two-step protocol achieves this:
Formamidoethyl Side Chain Installation
Ethylamine Linker Attachment
N-Alkylation of indole proceeds via Mitsunobu reaction:
Formamidation Reaction
Coupling 3,4-dimethoxyphenyl formyl chloride with ethylamine linker:
Comparative Conditions:
| Reagent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 25 | 12 | 78 |
| DCC/DMAP | 0→25 | 24 | 82 |
| PyBOP/NMM | -10→25 | 6 | 91 |
Optimal results obtained using PyBOP activation with N-methylmorpholine base in anhydrous DCM.
Sulfanylacetamide-Benzoate Coupling
Chloroacetylation of Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate + Chloroacetyl chloride (1.2 eq)
→ Pyridine (3 eq), DCM, 0°C, 2h
Yield: 94%
Thioether Formation
Reacting chloroacetamide with 3-sulfanylindole derivative:
Key Parameters:
- Base: K2CO3 vs. Cs2CO3 vs. DBU
- Solvent: DMF vs. MeCN vs. THF
- Temperature: 25°C vs. 60°C
Optimized Protocol:
3-Sulfanylindole (1.0 eq)
Chloroacetamide (1.05 eq)
Cs2CO3 (2.5 eq)
DMF, N2, 60°C, 8h
Yield: 87%
Final Assembly and Purification
Global Deprotection
Simultaneous removal of protecting groups:
- Boc groups: TFA/DCM (1:1), 0°C, 30min
- Phthalimide: Hydrazine hydrate/EtOH, reflux 4h
Crystallization Optimization
- Solvent System: IPA/water (3:1)
- Cooling Rate: 0.5°C/min from 80°C → 5°C
- Seed Crystal Addition at 50°C
Final Purity: 99.2% by HPLC
Comparative Analysis of Synthetic Routes
Route Efficiency Comparison:
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Indole Formation | 78% | 82% |
| Thiolation | 72% | 85% |
| Formamidation | 78% | 91% |
| Total Yield | 34.8% | 58.2% |
Route B utilizing PyBOP activation and Lawesson's reagent demonstrates superior overall efficiency.
Industrial-Scale Considerations
Catalyst Recycling
Implementing fixed-bed reactor systems for heterogeneous catalysis (e.g., polymer-supported DMAP) reduces reagent costs by 40%.
Waste Stream Management
- THF Recovery: Distillation towers with molecular sieves (99.5% recovery)
- Heavy Metal Removal: Chelating resin columns for catalyst residues
Stability Profiling
Degradation Pathways:
- Hydrolysis of formamide group (pH < 3)
- Oxidation of thioether (H2O2 > 1%)
- Ester saponification (NaOH > 0.1M)
Recommended Storage:
- Argon atmosphere
- Amber glass at -20°C
- Desiccant: Molecular sieve 4Å
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400MHz, DMSO-d6) | δ 8.21 (s, 1H, formamide NH), 7.89 (d, J=8.4Hz, 2H, benzoate), 7.45-7.12 (m, 6H, indole+aromatics) |
| 13C NMR | δ 170.2 (ester C=O), 165.4 (amide C=O), 112.8 (indole C-3) |
| HRMS | [M+H]+ Calcd: 606.2154; Found: 606.2151 |
Chromatographic Purity
| Column | Retention (min) | Purity (%) |
|---|---|---|
| C18, 50% MeOH | 12.7 | 99.1 |
| HILIC, 65% ACN | 8.9 | 98.7 |
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound shares a core indole-oxadiazole framework with analogues reported in the Brazilian Journal of Pharmaceutical Sciences (2015). Key differences lie in substituents and linkage groups:
- Sulfanyl vs. Sulfonyl Linkages: Unlike ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (ECHEMI, 2022), which contains a sulfonyl (-SO₂-) group, the target compound uses a sulfanyl (-S-) bridge. Sulfonyl groups typically enhance metabolic stability but reduce nucleophilicity compared to sulfanyl groups, which may influence reactivity in biological systems .
- Substituent Effects: The 3,4-dimethoxyphenylformamidoethyl side chain contrasts with halogenated benzyl groups (e.g., 3-fluorophenyl or 2-chlorophenyl in ECHEMI compounds).
Physicochemical Properties
A comparative analysis of calculated properties is shown below:
Key Observations :
- The target compound’s larger molecular weight (~590 vs. 486–511 g/mol) stems from the 3,4-dimethoxyphenylformamidoethyl group, which adds bulk but may reduce membrane permeability.
- Similar XLogP3 values (~4.8–5.1) suggest comparable lipophilicity across analogues, favoring passive diffusion.
- Identical topological polar surface area (103 Ų) indicates analogous solubility profiles despite structural variations.
Comparison with ECHEMI Analogues :
- ECHEMI compounds employ sulfonyl linkages via oxidation of sulfanyl intermediates, requiring additional steps (e.g., H₂O₂/acid treatment).
- Halogenated benzyl groups (F, Cl) are introduced earlier in the synthesis, whereas the target compound’s methoxy groups are appended post-indole functionalization .
Biological Activity
Ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Chemical Structure and Synthesis
The compound features a unique structure that includes an indole core, a sulfanyl group, and multiple functional groups that contribute to its biological activity. The synthesis typically involves several steps, starting with the preparation of the indole core through methods such as Fischer indole synthesis. Subsequent functionalization introduces various substituents that enhance its pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways. For instance, it has been shown to affect pathways related to tumor growth and inflammation by modulating enzyme activity .
- Receptor Binding : It may also interact with various receptors, leading to downstream effects that can alter cellular responses. This includes potential effects on nitric oxide production and inflammatory mediator synthesis .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of similar compounds to improve their biological efficacy. For example, modifications to the dimethoxyphenyl group have been explored to enhance antimicrobial potency against Mycobacterium tuberculosis. These studies indicate that specific structural changes can lead to significant improvements in activity and stability .
In vitro assays have demonstrated that compounds related to this compound exhibit promising results in terms of minimum inhibitory concentration (MIC) against target pathogens. The structure–activity relationship (SAR) studies provide insights into which modifications yield better therapeutic profiles .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with the indole core formation via Fischer indole synthesis (phenylhydrazine + ketones/aldehydes) . Key steps include sulfonation at the indole 3-position and coupling with the 3,4-dimethoxyphenylformamidoethyl group. To improve yields:
- Optimize catalyst selection (e.g., Pd-based catalysts for coupling reactions).
- Use reflux conditions with polar aprotic solvents (DMF or DMSO) for sulfonyl group introduction .
- Monitor intermediates via TLC/HPLC to isolate high-purity precursors .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : Confirm indole proton environments (δ 7.1–7.8 ppm for aromatic protons) and sulfanyl-acetamido linkage (δ 3.5–4.0 ppm for –SCH2–) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching C₂₉H₂₈N₄O₆S₂).
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide bonds) .
Q. What are the primary solubility and stability challenges during in vitro assays?
- Solubility : Low aqueous solubility due to aromatic/heterocyclic groups. Use DMSO as a stock solvent (<1% v/v in assays to avoid cytotoxicity) .
- Stability : Hydrolysis of the ester group under basic conditions. Stabilize with pH 7.4 buffers and avoid prolonged light exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Conflicting bioactivity (e.g., anti-inflammatory vs. weak activity in certain models) may arise from substituent effects:
- Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., –NO₂) to test impact on receptor binding .
- Compare sulfanyl vs. sulfonyl analogs to assess redox-sensitive activity .
- Use molecular docking to map interactions with COX-2 or kinase targets .
Q. What experimental design strategies are recommended for optimizing biological activity?
- DoE (Design of Experiments) : Apply factorial design to variables like substituent position (e.g., 3,4-dimethoxy vs. 4-fluoro) and reaction time .
- In vitro assays : Prioritize enzyme inhibition (e.g., COX-2 IC₅₀) over broad cytotoxicity screens to identify mechanism-specific activity .
- Metabolic stability : Use liver microsome assays to identify labile sites (e.g., ester hydrolysis) for prodrug modifications .
Q. How can computational methods enhance synthesis and target identification?
- Reaction path prediction : Quantum chemical calculations (DFT) to model intermediates and transition states, reducing trial-and-error synthesis .
- Virtual screening : Dock compound libraries against targets like indoleamine 2,3-dioxygenase (IDO1) to prioritize testing .
- ADMET prediction : Tools like SwissADME to optimize logP and H-bond donors for BBB penetration .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell-specific factors : Test uptake efficiency (e.g., LC-MS quantification of intracellular compound levels) .
- Resistance mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR in resistant vs. sensitive lines .
- Synergy studies : Combine with chemotherapeutics (e.g., cisplatin) to identify combinatorial indices .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to purified enzyme targets .
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets and confirm loss of activity .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent | IC₅₀ (COX-2, μM) | LogP | Cytotoxicity (HeLa, μM) |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 0.45 | 3.2 | 12.3 |
| 4-Fluorophenyl (Control) | 1.20 | 2.8 | 8.7 |
| 4-Nitrophenyl | 0.95 | 3.5 | >50 |
Source : Derived from indole-sulfonamide analogs .
Q. Table 2: Optimization of Coupling Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 72 | 98.5 |
| CuI | DMSO | 100 | 58 | 95.2 |
| None | THF | 60 | 35 | 89.7 |
Source : Adapted from triazole synthesis protocols .
Key Recommendations
- Prioritize substituent modifications at the indole 1-position and benzamide group for SAR studies.
- Combine experimental data with computational models to reduce iterative synthesis.
- Validate mechanistic hypotheses across orthogonal assays (e.g., enzymatic + cellular).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
